molecular formula C13H8FN3O2 B2409529 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1429418-31-4

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2409529
CAS No.: 1429418-31-4
M. Wt: 257.224
InChI Key: TXZTZSQDJXQZNA-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, recognized for its significant potential in anticancer research and the development of protein kinase inhibitors (PKIs). The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged structure in drug discovery, featured in approved therapeutics and numerous clinical candidates targeting oncogenic pathways. This compound serves as a versatile building block for designing novel inhibitors, particularly against tropomyosin receptor kinases (Trks), which are critical targets in a wide array of solid tumors. Researchers utilize this carboxylic acid-functionalized derivative to develop potent and selective kinase inhibitors through further structural modifications. The core pyrazolo[1,5-a]pyrimidine framework is structurally analogous to purine bases, allowing it to compete with ATP in the catalytic binding sites of various kinases. This compound is specifically engineered for the synthesis of potential Trk inhibitors, a class where PP-based drugs like Larotrectinib and Repotrectinib have demonstrated remarkable clinical success. The presence of the 4-fluorophenyl group enhances binding affinity through hydrophobic interactions, while the carboxylic acid at the 5-position provides a critical handle for medicinal chemists to introduce diverse pharmacophores via amide coupling or other conjugation strategies, enabling extensive structure-activity relationship (SAR) studies to optimize potency and overcome drug resistance. Beyond its prominent role in Trk inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has also been identified in high-throughput screens as a potential lead structure for antitubercular agents, highlighting its diverse therapeutic applicability. This product is offered for research applications such as hit-to-lead optimization, SAR exploration, and biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-7-10(13(18)19)16-12-5-6-15-17(11)12/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZTZSQDJXQZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC3=CC=NN32)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The following table summarizes findings related to the anticancer effects of 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Inhibition of cell proliferation
MCF-7 (Breast Cancer)15.0Induction of apoptosis

The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as a lead compound for further drug development aimed at cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that treatment with this compound resulted in a reduction of pro-inflammatory cytokines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results indicate that 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid could be beneficial in managing inflammatory conditions by modulating cytokine production .

Enzymatic Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammation. Its ability to interact with specific enzymes could lead to the development of new therapeutic strategies targeting these pathways .

Material Science Applications

Beyond biological applications, pyrazolo[1,5-a]pyrimidine derivatives are being explored for their photophysical properties in material science. These compounds can serve as fluorophores and are being studied for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to form stable crystals with unique optical properties .

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid resulted in a significant reduction in tumor size compared to control groups. This study underscores the compound's potential as a therapeutic agent in oncology.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations revealed that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models. This aspect is crucial for advancing the compound into clinical trials and eventual therapeutic use.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Pyrazolo[1,5-a]pyrimidine derivatives with various substituents at the 7-position

Comparison: 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of both a fluorophenyl group and a carboxylic acid group, which can influence its reactivity and biological activity. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound may exhibit distinct photophysical properties and biological activities, making it a valuable scaffold for further research and development .

Biological Activity

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8FN3O2
  • Molecular Weight : 257.22 g/mol
  • SMILES Notation : C1=CC(=CC=C1C2=CC=NC3=CC(=NN23)C(=O)O)F

This compound features a fluorophenyl group that enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid primarily involves:

  • Inhibition of Kinases : It acts as a selective inhibitor of checkpoint kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA damage response. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
  • Anticancer Activity : The compound has shown promising results in preclinical studies against various cancer cell lines. Its mechanism includes inducing apoptosis and inhibiting cell proliferation by interfering with key signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid:

Activity IC50 Value (µM) Cell Line/Target Reference
CHK1 Inhibition0.5Cancer Cells
Antiproliferative Activity0.8MCF-7 (Breast Cancer)
Apoptosis InductionN/AVarious Cancer Cell Lines
Antimicrobial ActivityN/AE. coli, S. aureus

Case Study 1: Anticancer Efficacy

In a study exploring the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cells, 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, demonstrating its potential as an anticancer agent.

Case Study 2: Inhibition of CHK1

Research focused on the development of selective CHK1 inhibitors highlighted this compound's efficacy in disrupting the DNA damage response in cancer cells. It was found that treatment with this compound led to increased DNA damage and reduced cell viability when combined with standard chemotherapy drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with fluorophenyl-substituted enaminones or β-diketones. For example, reactions in aqueous ethanol or DMF at ambient to reflux temperatures (80–100°C) yield intermediates like methyl esters, which are hydrolyzed to carboxylic acids using NaOH or HCl .
  • Key Parameters : Solvent choice (e.g., ethanol for solubility vs. DMF for high-temperature stability), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for aminopyrazole:enaminone) critically affect purity and yield (typically 60–75%) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ calculated for C15_{15}H10_{10}FN3_3O2_2: 284.0834) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Guidelines : Store at –20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the carboxylic acid group or fluorophenyl ring oxidation. Purity degradation >5% over six months indicates compromised stability .

Advanced Research Questions

Q. How can structural modifications at position 7 of the pyrazolo[1,5-a]pyrimidine core enhance target binding affinity?

  • Case Study : Substituting the 7-position with electron-withdrawing groups (e.g., trifluoromethyl in ) increases metabolic stability and binding to kinase targets like KDR (IC50_{50} < 100 nM vs. 250 nM for unmodified analogs). Computational docking (AutoDock Vina) and MD simulations (AMBER) validate steric and electronic complementarity .
  • Experimental Design : Synthesize derivatives via Pd-catalyzed cross-coupling or nucleophilic substitution, then assay against target proteins (SPR or fluorescence polarization) .

Q. What strategies resolve contradictions in reported biological activity data across pyrazolo[1,5-a]pyrimidine analogs?

  • Data Analysis Framework :

  • Assay Variability : Normalize activity metrics (e.g., IC50_{50}) against control compounds (e.g., staurosporine for kinases) to account for inter-lab variability .
  • SAR Trends : Meta-analysis of substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl at position 5) reveals steric hindrance as a key factor in COX-2 inhibition discrepancies (20–80% variance in activity) .

Q. How do solvent and pH conditions influence the compound’s reactivity in downstream functionalization?

  • Reaction Optimization :

  • Carboxylic Acid Activation : Use EDCI/HOBt in DCM (pH 6–7) for amide coupling, achieving >90% conversion. Avoid basic conditions (pH >8) to prevent decarboxylation .
  • Fluorophenyl Reactivity : Electrophilic aromatic substitution (e.g., nitration) requires acidic media (H2_2SO4_4/HNO3_3) at 0–5°C to minimize byproducts .

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